Tmsl S-oxide

CAS No.: 38753-75-2

Cat. No.: VC1577499

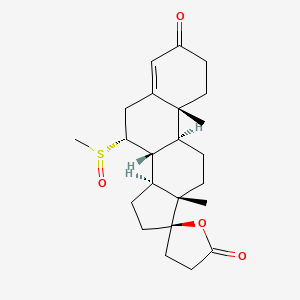

Molecular Formula: C23H32O4S

Molecular Weight: 404.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38753-75-2 |

|---|---|

| Molecular Formula | C23H32O4S |

| Molecular Weight | 404.6 g/mol |

| IUPAC Name | (7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-methylsulfinylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |

| Standard InChI | InChI=1S/C23H32O4S/c1-21-8-4-15(24)12-14(21)13-18(28(3)26)20-16(21)5-9-22(2)17(20)6-10-23(22)11-7-19(25)27-23/h12,16-18,20H,4-11,13H2,1-3H3/t16-,17-,18+,20+,21-,22-,23+,28?/m0/s1 |

| Standard InChI Key | ADVFYBFTUKGFGC-FLWPULIFSA-N |

| Isomeric SMILES | C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)S(=O)C |

| SMILES | CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)S(=O)C |

| Canonical SMILES | CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)S(=O)C |

Introduction

Chemical Identity and Structural Characteristics

Tmsl S-oxide is the common name for 7alpha-(Methylthio)spironolactone S-oxide, an organo-sulfur compound with molecular formula C23H32O4S and a molecular weight of 404.6 g/mol . This compound represents a major metabolite of spironolactone in humans, containing a sulfoxide functional group that plays a critical role in its chemical behavior and metabolic fate .

Nomenclature and Identifiers

The compound is formally known by its IUPAC name: (7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-methylsulfinylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione . It is also identified through various chemical identifiers as presented in Table 1.

Table 1: Chemical Identifiers of Tmsl S-oxide

| Identifier Type | Value |

|---|---|

| PubChem CID | 162324 |

| CAS Registry Number | 38753-75-2 |

| Molecular Formula | C23H32O4S |

| InChI | InChI=1S/C23H32O4S/c1-21-8-4-15(24)12-14(21)13-18(28(3)26)20-16(21)5-9-22(2)17(20)6-10-23(22)11-7-19(25)27-23/h12,16-18,20H,4-11,13H2,1-3H3/t16-,17-,18+,20+,21-,22-,23+,28?/m0/s1 |

| InChIKey | ADVFYBFTUKGFGC-FLWPULIFSA-N |

| SMILES | C[C@]12CCC(=O)C=C1CC@HS(=O)C |

Structural Features

The molecular structure of Tmsl S-oxide features a steroid backbone with a spiro-lactone ring and a methylsulfinyl group at the 7-alpha position . The sulfoxide group (S=O) is particularly notable, as it introduces chirality at the sulfur atom, which leads to the existence of diastereomeric forms of the compound . This stereochemical complexity is important for understanding its metabolic pathway and chemical reactivity.

Physical and Chemical Properties

Tmsl S-oxide possesses distinct physical and chemical properties that influence its behavior in biological systems and laboratory settings.

Spectroscopic Properties

The compound exhibits characteristic spectroscopic profiles that facilitate its identification and analysis. Its mass spectral properties include predicted collision cross-section data as shown in Table 2 .

Table 2: Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 405.20940 | 195.2 |

| [M+Na]+ | 427.19134 | 201.9 |

| [M+NH4]+ | 422.23594 | 208.0 |

| [M+K]+ | 443.16528 | 192.3 |

| [M-H]- | 403.19484 | 198.4 |

| [M+Na-2H]- | 425.17679 | 197.0 |

| [M]+ | 404.20157 | 197.8 |

| [M]- | 404.20267 | 197.8 |

Chemical Reactivity

A distinguishing feature of Tmsl S-oxide is its chemical reactivity, particularly in aqueous solutions. When placed in such environments, the compound undergoes elimination reactions that result in the formation of canrenone . This reaction is of significant interest due to its implications for drug metabolism and potential toxicological effects.

The rate of canrenone formation from Tmsl S-oxide has been carefully investigated through spectrophotometric methods. Research has revealed that in weakly acidic media, the elimination reaction proceeds at significant rates and is catalyzed by basic buffer species. At more extreme pH conditions—either strongly acidic or basic—the elimination of the sulfoxide group is catalyzed by specific-acid or specific-base mechanisms, respectively .

Synthesis and Metabolism

Preparation Methods

The preparation of Tmsl S-oxide involves the oxidation of the parent compound 7alpha-(methylthio)spironolactone. Research has documented the preparation of both diastereomeric forms of the S-oxide, which differ in the configuration at the sulfur atom . These diastereomeric forms exhibit different chemical behaviors and metabolic fates.

Metabolic Pathway

Tmsl S-oxide represents a major metabolite of spironolactone in humans, indicating its significance in the pharmacokinetic profile of this widely used medication . The metabolic pathway involves the sequential transformation of spironolactone to 7alpha-(methylthio)spironolactone, which is then oxidized to form the corresponding S-oxide .

The subsequent metabolic step—the conversion of Tmsl S-oxide to canrenone—occurs through an elimination reaction that can proceed both enzymatically and non-enzymatically . This step is particularly noteworthy because canrenone can be further metabolized to form potentially mutagenic epoxides, raising important toxicological considerations .

Biological Significance

Role in Spironolactone Metabolism

Spironolactone is an aldosterone antagonist commonly used in the treatment of hypertension, heart failure, and edema. Understanding the metabolic fate of this medication, including the formation and subsequent transformation of Tmsl S-oxide, is crucial for comprehending its pharmacological effects and potential side effects .

Toxicological Considerations

The ability of Tmsl S-oxide to form canrenone through non-enzymatic elimination reactions has significant toxicological implications. Research has demonstrated that canrenone can be metabolized to mutagenic epoxides in vitro, suggesting a potential mechanism for adverse effects associated with spironolactone therapy . This non-enzymatic pathway represents a novel chemical route from a major metabolite of spironolactone to potentially harmful compounds.

Analytical Approaches

The analysis of Tmsl S-oxide in biological samples and pharmaceutical preparations requires sophisticated analytical techniques. Spectrophotometric methods have been employed to study the kinetics of its transformation to canrenone, providing valuable insights into its chemical behavior under various conditions .

Spectrophotometric Analysis

Researchers have utilized spectrophotometric techniques to monitor the elimination reaction that converts Tmsl S-oxide to canrenone. These methods have allowed for the determination of reaction rates and the identification of factors that influence the reaction, such as pH and the presence of catalytic species .

Identification and Quantification

Modern analytical approaches, including liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, are employed for the identification and quantification of Tmsl S-oxide in complex matrices. These techniques enable researchers to track the metabolic fate of spironolactone and assess the formation of potentially toxic metabolites.

Comparisons with Similar Sulfoxide Compounds

Structural Analogues

Tmsl S-oxide belongs to a broader class of sulfoxide compounds, which include various naturally occurring and synthetic molecules. Other notable sulfoxides include thiopropanal S-oxide, which is responsible for the lachrymatory effect of onions , and trimethylamine N-oxide (TMAO), which plays important roles in protein stabilization and osmotic regulation .

Chemical Behavior Comparison

While Tmsl S-oxide undergoes elimination reactions to form canrenone, other sulfoxides exhibit different chemical behaviors. For instance, S-nitrosothiols undergo transnitrosation reactions, transferring their NO group between thiols . Understanding these varied reaction pathways helps contextualize the unique behavior of Tmsl S-oxide within the broader landscape of sulfur chemistry.

Research Applications and Future Directions

The study of Tmsl S-oxide continues to inform multiple areas of research, including drug metabolism, toxicology, and medicinal chemistry.

Current Research Focus

Current research on Tmsl S-oxide focuses primarily on its role in the metabolic pathway of spironolactone and the toxicological implications of its conversion to canrenone. Understanding the factors that influence this transformation is crucial for developing safer medications with improved pharmacokinetic profiles .

Future Research Directions

Future research directions may include:

-

Developing modified analogues of spironolactone that produce metabolites with reduced potential for forming mutagenic compounds

-

Investigating the stereochemical aspects of Tmsl S-oxide metabolism in greater detail

-

Exploring potential applications of the elimination reaction for synthetic purposes

-

Utilizing computational methods to predict the behavior of similar sulfoxide compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume